molecular formula C19H28N2O4 B3332841 (S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid CAS No. 923565-73-5

(S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid

Cat. No.: B3332841
CAS No.: 923565-73-5
M. Wt: 348.4 g/mol
InChI Key: FVQORRADVAYZAV-AWEZNQCLSA-N
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Description

(S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid is a complex organic compound that features a tert-butoxycarbonyl (Boc) group, a piperazine ring, and a phenylacetic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid typically involves multiple steps, starting from readily available starting materials. One common approach includes the following steps:

    Formation of the Piperazine Ring: The piperazine ring can be synthesized through the reaction of appropriate amines with di-tert-butyl dicarbonate (Boc2O) to introduce the Boc protecting group.

    Attachment of the Phenylacetic Acid Moiety: The phenylacetic acid moiety can be introduced through a nucleophilic substitution reaction, where the piperazine derivative reacts with a suitable phenylacetic acid derivative.

    Final Deprotection: The Boc protecting group can be removed under mild acidic conditions to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve the use of flow microreactor systems, which offer advantages such as increased efficiency, versatility, and sustainability compared to traditional batch processes .

Chemical Reactions Analysis

Types of Reactions

(S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the piperazine ring or the phenylacetic acid moiety.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an aqueous medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Alkyl halides or acyl chlorides in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.

    Biology: The compound can be used in the study of enzyme interactions and protein-ligand binding.

    Industry: The compound can be used in the production of pharmaceuticals and fine chemicals.

Mechanism of Action

The mechanism of action of (S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The Boc group can protect reactive sites during chemical reactions, allowing for selective modifications. Upon deprotection, the compound can interact with biological targets, potentially inhibiting or activating specific pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(S)-2-(4-((4-(tert-Butoxycarbonyl)-3-methylpiperazin-1-yl)methyl)phenyl)acetic acid is unique due to its combination of a Boc-protected piperazine ring and a phenylacetic acid moiety

Properties

CAS No.

923565-73-5

Molecular Formula

C19H28N2O4

Molecular Weight

348.4 g/mol

IUPAC Name

2-[4-[[(3S)-3-methyl-4-[(2-methylpropan-2-yl)oxycarbonyl]piperazin-1-yl]methyl]phenyl]acetic acid

InChI

InChI=1S/C19H28N2O4/c1-14-12-20(9-10-21(14)18(24)25-19(2,3)4)13-16-7-5-15(6-8-16)11-17(22)23/h5-8,14H,9-13H2,1-4H3,(H,22,23)/t14-/m0/s1

InChI Key

FVQORRADVAYZAV-AWEZNQCLSA-N

Isomeric SMILES

C[C@H]1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)O

SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)O

Canonical SMILES

CC1CN(CCN1C(=O)OC(C)(C)C)CC2=CC=C(C=C2)CC(=O)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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